molecular formula C17H14ClF2NO3 B2877162 Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate CAS No. 2248959-90-0

Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate

Cat. No. B2877162
CAS RN: 2248959-90-0
M. Wt: 353.75
InChI Key: VOGYPEHFYBEQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its ability to induce p53-dependent apoptosis in cancer cells.

Mechanism of Action

Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is mutated or inactive in many types of cancer. By stabilizing the p53 protein, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate can induce apoptosis in cancer cells and prevent tumor growth. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to inhibit the interaction between p53 and MDM2, which is a negative regulator of p53. This inhibition leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have several biochemical and physiological effects. In cancer cells, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate induces apoptosis through the activation of the p53 pathway. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative diseases, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have neuroprotective effects and can prevent the death of neurons.

Advantages and Limitations for Lab Experiments

Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate. One potential direction is the development of more potent analogs of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate that can be used in cancer treatment. Additionally, the neuroprotective effects of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the in vivo efficacy and safety of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate could be studied in animal models to determine its potential for clinical applications.
In conclusion, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves the stabilization of the p53 protein and the induction of apoptosis in cancer cells. Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, including the development of more potent analogs and the study of its in vivo efficacy and safety.

Synthesis Methods

The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate involves the condensation of 2,4-difluorobenzaldehyde with glycine followed by chloroacetylation and esterification. The final product is obtained through purification by column chromatography. The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been published in several scientific journals and is considered to be a reliable method.

Scientific Research Applications

Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce p53-dependent apoptosis in cancer cells, which is a critical pathway for the prevention of cancer. Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has also been studied for its ability to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGYPEHFYBEQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate

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